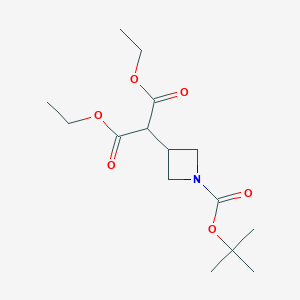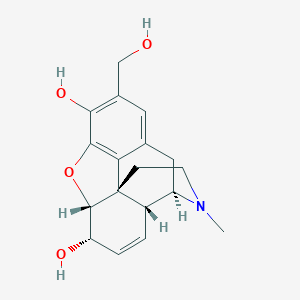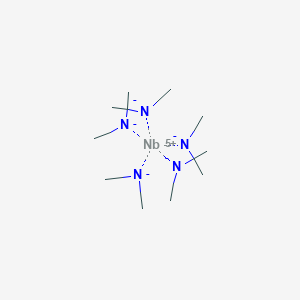
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
概要
説明
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.362 g/mol . It is a derivative of malonic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate typically involves the reaction of diethyl malonate with an azetidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the azetidine nitrogen, followed by alkylation with diethyl malonate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Boc deprotection is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: this compound can be converted to 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid.
Deprotection: Removal of the Boc group yields 2-(1-azetidinyl)malonic acid diethyl ester.
Substitution: Various substituted azetidine derivatives can be formed depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate depends on its specific application. In the context of enzyme inhibition, the compound may act by mimicking the substrate or transition state of the enzyme, thereby blocking its activity. The azetidine ring can interact with the active site of the enzyme, while the malonate moiety can form stable complexes with metal ions or other cofactors involved in the enzymatic reaction.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the azetidine ring.
N-Boc-3-azetidinone: Contains the azetidine ring but lacks the malonate ester groups.
Diethyl 2-(1-azetidinyl)malonate: Similar structure but without the Boc protecting group.
Uniqueness
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is unique due to the presence of both the Boc-protected azetidine ring and the malonate ester groups. This combination provides a versatile scaffold for further chemical modifications and enhances its utility in synthetic and medicinal chemistry.
特性
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLYNBSLIGGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473874 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-95-5 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)



